

Application Note: Quantification of Disperse Orange 30 Using a Validated HPLC-UV Method

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Compound of Interest

Compound Name: Disperse Orange 30

Cat. No.: B15552604

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of **Disperse Orange 30** (C.I. 11119), a mono-azo dye commonly used in the textile industry.[1][2] The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and an aqueous buffer, providing excellent resolution and sensitivity. The protocol has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for quality control and research applications.

Introduction

Disperse Orange 30 is a synthetic azo dye primarily used for dyeing hydrophobic fibers such as polyester and acetate.[3] Due to its chemical nature and potential environmental impact, accurate quantification in various matrices, including textile extracts and wastewater, is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such dyes.[4] This document provides a comprehensive protocol for a validated HPLC-UV method tailored for **Disperse Orange 30**.

Principle

The method is based on reversed-phase liquid chromatography (RPLC), where the analyte (**Disperse Orange 30**) is separated on a nonpolar C18 stationary phase. A polar mobile phase, consisting of a mixture of acetonitrile and water with a buffer, is used for elution. The separation

is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by detecting the UV absorbance of the analyte at its maximum wavelength (λ_{max}) as it elutes from the column. The peak area is directly proportional to the concentration of the analyte in the sample.

Experimental Protocol

3.1. Materials and Reagents

- **Disperse Orange 30** analytical standard ($\geq 98\%$ purity)
- Acetonitrile (HPLC grade)
- Ammonium Acetate (Analytical grade)
- Formic Acid (Analytical grade)
- Methanol (HPLC grade)
- Deionized Water ($18.2 \text{ M}\Omega\cdot\text{cm}$)
- $0.22 \text{ }\mu\text{m}$ Syringe Filters (PTFE or Nylon)

3.2. Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
- Analytical Balance
- pH Meter
- Sonicator Bath
- Vortex Mixer

3.3. Chromatographic Conditions

Parameter	Condition
Column	Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid
Mobile Phase B	Acetonitrile
Gradient Elution	0-2 min: 40% B 2-15 min: 40% to 95% B 15-18 min: 95% B 18.1-22 min: 40% B (Re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection	UV at 450 nm ^[1]
Run Time	22 minutes

3.4. Preparation of Solutions

- Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1 L of deionized water. Adjust the pH to 4.5 using Formic Acid. Filter through a 0.45 µm filter before use.
- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **Disperse Orange 30** standard and dissolve it in 10 mL of Methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase (initial composition 60:40 A:B) to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.

3.5. Sample Preparation (from Textile Fiber)

- Accurately weigh approximately 100 mg of the textile sample and cut it into small pieces.
- Place the sample into a 50 mL conical tube.

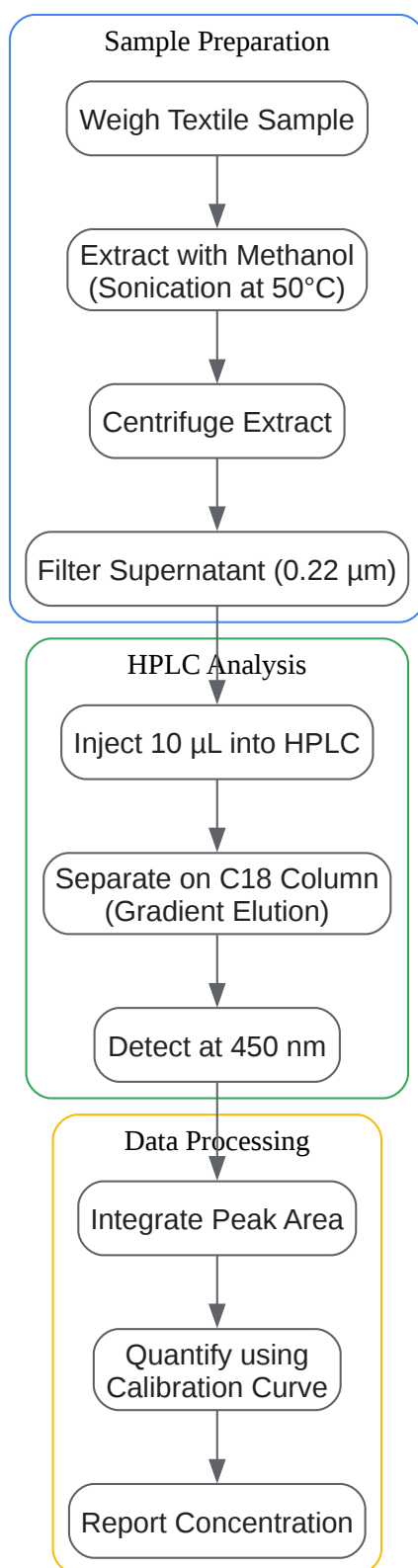
- Add 20 mL of Methanol to the tube.
- Sonicate the sample in a water bath at 50°C for 30 minutes.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
- If necessary, dilute the sample with the mobile phase to fall within the calibration range.

Method Validation Summary

The developed method was validated according to standard guidelines for specificity, linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).

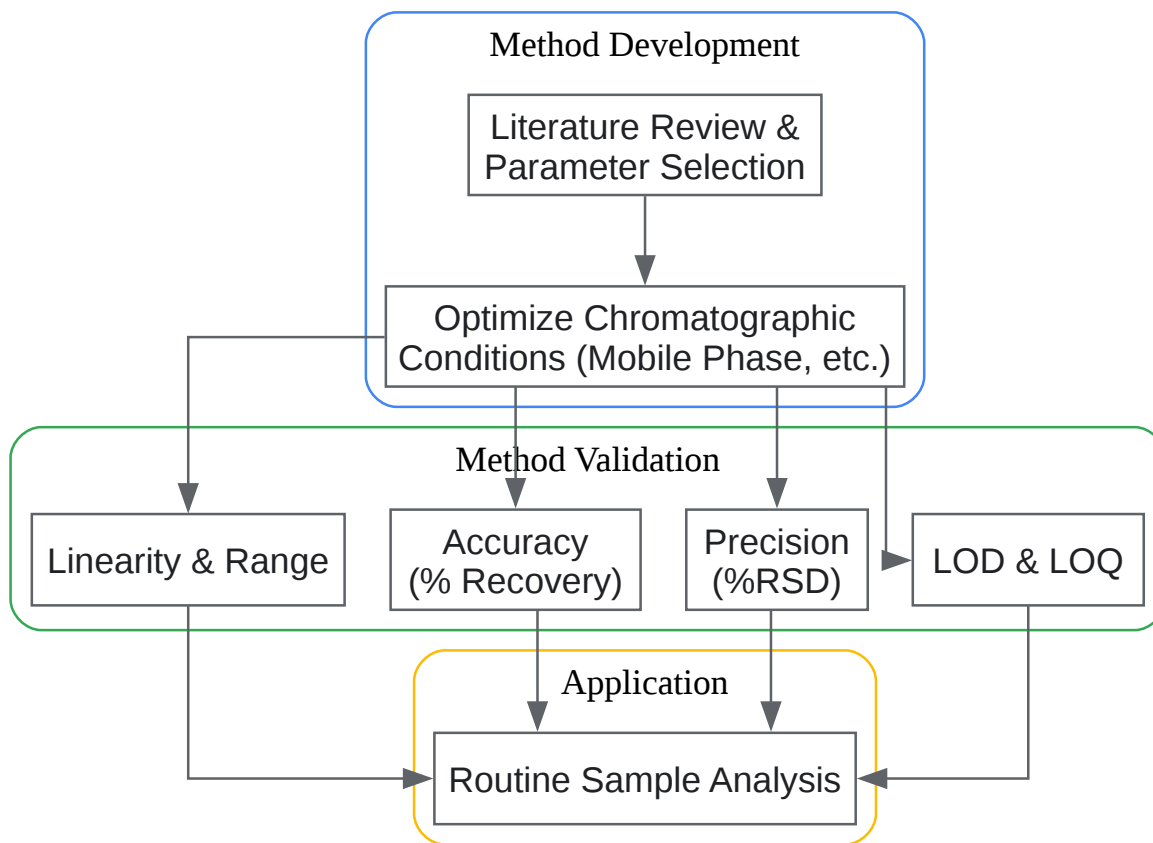
Parameter	Result
Linearity Range	0.5 - 50 µg/mL
Correlation Coefficient (R^2)	> 0.999
Accuracy (% Recovery)	98.5% - 101.2%
Precision (%RSD)	
Intra-day (n=6)	< 1.5%
Inter-day (n=3 days)	< 2.0%
Limit of Detection (LOD)	0.15 µg/mL
Limit of Quantification (LOQ)	0.5 µg/mL

Diagrams



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Caption: Experimental workflow for **Disperse Orange 30** quantification.



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Caption: Logical flow of HPLC method development and validation.

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